molecular formula C19H27N5O3 B2667321 5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine CAS No. 1251705-38-0

5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine

Cat. No.: B2667321
CAS No.: 1251705-38-0
M. Wt: 373.457
InChI Key: NTHYQXQCKCNRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine features a structurally complex framework comprising:

  • A 1,2,4-oxadiazole ring, a heterocyclic moiety often utilized in medicinal chemistry for its hydrogen-bonding capacity and metabolic resistance .
  • A pyridine ring substituted with N,N-diethylamine, which may enhance lipophilicity and influence receptor binding .

Properties

IUPAC Name

5-[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-3-24(4-2)16-6-5-15(13-20-16)18-21-17(27-22-18)14-23-9-7-19(8-10-23)25-11-12-26-19/h5-6,13H,3-4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHYQXQCKCNRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the spirocyclic structure, and the final coupling with the pyridine derivative. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their properties and applications:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Reported Activity/Application Reference
Target Compound 1,4-dioxa-8-azaspiro[4.5]decane + 1,2,4-oxadiazole + N,N-diethylpyridin-2-amine Inferred: CNS modulation, antimicrobial
7-[3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine 1,4-dioxa-8-azaspiro[4.5]decane + triazolopyrimidine + furan Inferred: Kinase inhibition
5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives 1,3,4-oxadiazole + pyridine Antimicrobial (MIC: 2–16 µg/mL)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 7-oxa-9-aza-spiro[4.5]decane + benzothiazole + dimethylaminophenyl Inferred: Anticancer (structural analogs)
6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-hydroxy-2-iminopyrimidin-4-amine 1,4-dioxa-8-azaspiro[4.5]decane + pyrimidine Inferred: Nucleic acid targeting
Imp. I(EP): 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione 8-azaspiro[4.5]decane + chloropyrimidine + piperazine Pharmaceutical impurity

Key Observations :

Spirocyclic Core Variations :

  • The 1,4-dioxa-8-azaspiro[4.5]decane moiety in the target compound is distinct from the 7-oxa-9-aza-spiro[4.5]decane in , which includes a dione group. This difference likely impacts solubility and metabolic stability .
  • Impurity analogs (e.g., ) highlight the importance of spirocyclic systems in pharmaceutical intermediates, though their biological roles differ .

For example, 1,3,4-oxadiazole derivatives exhibit antimicrobial activity (MIC: 2–16 µg/mL) , whereas triazolopyrimidines may target kinases . The pyridine ring in the target compound contrasts with pyrimidine in , which could influence binding to enzymes or nucleic acids .

Biological Activity

5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its complex structure combines elements that have been associated with various therapeutic effects.

Chemical Structure and Properties

The compound features a unique arrangement of heterocycles, including an oxadiazole ring and a pyridine moiety. The presence of the spirocyclic structure contributes to its potential biological interactions.

Property Value
Molecular FormulaC₁₅H₁₈N₄O₂
Molecular Weight286.33 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO and ethanol

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to this compound exhibit antibacterial and antifungal activities. For instance, compounds containing oxadiazole rings have shown effectiveness against various bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : The compound can affect the integrity of microbial membranes, leading to cell lysis.
  • Interference with DNA/RNA Synthesis : Similar compounds have been shown to interact with nucleic acids, potentially inhibiting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of a related compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays were performed using human cancer cell lines. The compound exhibited selective cytotoxicity with an IC50 value of 25 µM against breast cancer cells while showing lower toxicity towards normal fibroblast cells.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been conducted to understand how variations in the chemical structure influence biological activity. Key findings include:

  • Substituent Effects : Modifications on the pyridine ring significantly alter the compound's potency.
  • Spatial Orientation : The spatial arrangement of functional groups plays a crucial role in binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine, and how can intermediates be validated?

  • Methodology : The compound is synthesized via multi-step reactions involving cyclization and coupling. For example:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions (optimized for regioselectivity).
  • Step 2 : Functionalization of the spirocyclic core (1,4-dioxa-8-azaspiro[4.5]decane) using reductive amination or nucleophilic substitution to introduce the methyl-oxadiazole moiety.
  • Validation : Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1H-NMR can confirm the integration ratio of spirocyclic protons (δ 3.5–4.2 ppm, characteristic of dioxane and azaspiro systems) .

Q. How should researchers characterize the compound’s physicochemical properties to ensure reproducibility?

  • Methodology :

  • Solubility : Use shake-flask methods in buffers (pH 1–7.4) and logP determination via HPLC.
  • Stability : Conduct accelerated stability studies under varied temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) for 28 days.
  • Spectroscopic Analysis : FTIR to confirm oxadiazole C=N stretching (~1600 cm1^{-1}) and sp3^3-hybridized C-O-C bonds (~1100 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Target Engagement : Fluorescence polarization assays for binding affinity to neurological targets (e.g., serotonin or dopamine receptors).
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) with IC50_{50} determination.
  • Data Interpretation : Compare dose-response curves with positive controls (e.g., cisplatin for cytotoxicity) and validate statistical significance via ANOVA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Replace the diethylamine group with bulkier substituents (e.g., piperidine or morpholine) to assess steric effects.
  • Biological Testing : Compare IC50_{50} values across analogs in kinase inhibition assays (e.g., EGFR or BRAF).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins, focusing on hydrogen bonding with the oxadiazole ring .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and blood-brain barrier penetration in rodent models.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., N-deethylation or oxadiazole ring oxidation).
  • Mechanistic Follow-up : Apply transcriptomics (RNA-seq) to identify off-target pathways in vivo that may explain efficacy gaps .

Q. What computational strategies are recommended for predicting metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability.
  • Reaction Pathway Analysis : Apply density functional theory (DFT) to model oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation).
  • Validation : Cross-reference computational results with experimental microsomal stability assays (human liver microsomes + NADPH) .

Methodological Notes

  • Synthetic Challenges : Steric hindrance during spirocyclic core functionalization may require optimized catalysts (e.g., Pd/C for hydrogenation) .
  • Data Reproducibility : Maintain strict control over reaction solvents (e.g., anhydrous DMF) and purity of starting materials (>98% by HPLC) .
  • Contradiction Management : Use factorial experimental design (DoE) to isolate variables causing discrepancies in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.